molecular formula C8H13Cl2N3 B1449118 (6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride CAS No. 1609401-06-0

(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride

Cat. No. B1449118
CAS RN: 1609401-06-0
M. Wt: 222.11 g/mol
InChI Key: MBZXDTANADCAKB-UHFFFAOYSA-N
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Description

“(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1609401-06-0. It has a molecular weight of 222.12 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3.2ClH/c9-4-8-10-5-6-2-1-3-7(6)11-8;;/h5H,1-4,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Studies

  • Research efforts have focused on synthesizing enantiomeric derivatives of related compounds, revealing their potential in antitumor activities. For example, two enantiomeric derivatives were synthesized, showing higher antitumor activity against certain cancer cell lines compared to known treatments (Gao et al., 2015).
  • Intramolecular inverse electron-demand cycloadditions of related compounds have been explored, with findings highlighting the importance of solvent choice in achieving higher yields, further emphasizing the steric effects in chemical synthesis (Donnard et al., 2017).

Biological Activities

  • Studies on substituted compounds have shown potential biological activities, including antimicrobial effects. These activities were achieved through one-pot multicomponent reactions, indicating a straightforward synthesis method for potentially active pharmaceutical ingredients (Tugcu & Turhan, 2018).
  • Investigations into the inhibitory activities of synthesized derivatives against platelet aggregation and hypothermia induced by certain drugs have been conducted. This research contributes to understanding the medicinal chemistry and potential therapeutic applications of such compounds (Sasaki et al., 1990).

Antimicrobial and Antifungal Activities

  • Novel syntheses of related compounds have been explored for their antimicrobial and antifungal activities, highlighting their potential in developing new antibiotics or antifungal agents. For instance, new synthetic routes have been developed to produce compounds with promising antibacterial and antifungal properties, opening avenues for further pharmaceutical development (Zaki et al., 2020).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed (Hazard Statements H302). It falls under the Acute Tox. 4 Oral hazard classification .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-4-8-10-5-6-2-1-3-7(6)11-8;;/h5H,1-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZXDTANADCAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
Reactant of Route 5
(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
Reactant of Route 6
(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride

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